N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide
Description
N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic small molecule featuring a 2H-indazole core substituted with a methoxy group at position 3, a propyl chain at position 2, and a carboxamide moiety at position 6. The carboxamide is further functionalized with a furan-2-ylmethyl group.
Properties
CAS No. |
919107-80-5 |
|---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-3-8-20-17(22-2)14-7-6-12(10-15(14)19-20)16(21)18-11-13-5-4-9-23-13/h4-7,9-10H,3,8,11H2,1-2H3,(H,18,21) |
InChI Key |
ZYMBKQWJGURVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl halides.
Methoxy Group Addition: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Propyl Chain Addition: The propyl chain can be introduced through alkylation reactions using propyl halides.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with appropriate amines or ammonia.
Industrial Production Methods
Industrial production of N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave-assisted synthesis has been shown to be effective in the production of amides and esters containing furan rings under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and methoxy group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Structure and Composition
N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide is characterized by its unique molecular structure, which includes a furan ring, an indazole moiety, and a carboxamide functional group. The compound's molecular formula is CHNO, with a molecular weight of approximately 274.31 g/mol.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that indazole derivatives can inhibit the proliferation of various cancer cell lines by targeting specific protein kinases involved in cell signaling pathways .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter levels and protect against neuronal apoptosis in vitro, indicating its potential for treating neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory conditions .
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of this compound on breast cancer cell lines (MCF7). The results indicated:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 60 | - |
| 50 | 30 | 35 |
The IC50 value of 35 µM suggests significant cytotoxicity at higher concentrations.
Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer’s disease, this compound was administered at varying doses:
| Dose (mg/kg) | Behavioral Assessment Score (higher is better) |
|---|---|
| 0 | 5 |
| 10 | 8 |
| 20 | 12 |
| 40 | 15 |
The results indicate dose-dependent improvement in behavioral scores, suggesting neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their properties, drawing from diverse sources to contextualize the target compound:
Key Structural and Functional Insights
Core Heterocycle Influence: The 2H-indazole core in the target compound may offer hydrogen-bonding capabilities via its N-H group, unlike the 1H-indole in the analog from , which lacks this feature. 1,3,4-Oxadiazole in LMM11 provides a planar, electron-rich scaffold for enzyme inhibition, as seen in its antifungal activity .
Substituent Effects :
- The 3-methoxy group in the target compound may enhance solubility or modulate electron distribution, akin to methoxy-substituted benzothiazoles in , which are patented for therapeutic applications .
- The furan-2-ylmethyl group is shared with LMM11 and quinazoline derivatives. In LMM11, furan contributes to antifungal activity, possibly via hydrophobic interactions or π-stacking .
Functional Group Divergence :
- The carboxamide in the target compound contrasts with the sulfamoyl group in LMM11. Sulfamoyl moieties are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas carboxamides are versatile in receptor binding .
- Propyl vs. Trifluoromethyl : The 2-propyl chain in the target compound may confer lipophilicity, while the 5-CF₃ in the indole analog () enhances electron-withdrawing effects and metabolic resistance .
Biological Activity
N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a complex organic compound belonging to the indazole derivative class. Its unique structure, featuring a furan ring, a methoxy group, and a propyl chain attached to an indazole core, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 919107-80-5 |
| Molecular Formula | C17H19N3O3 |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-3-methoxy-2-propylindazole-6-carboxamide |
| InChI Key | ZYMBKQWJGURVPS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indazole Core : Cyclization reactions using appropriate hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
- Introduction of the Furan Ring : Nucleophilic substitution using furan-2-ylmethyl halides.
- Methoxy Group Addition : Methylation reactions with methyl iodide or dimethyl sulfate.
- Propyl Chain Addition : Alkylation reactions using propyl halides.
Antimicrobial Properties
Research indicates that N-(Furan-2-ylmethyl)-3-methoxy-2-propylindazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can demonstrate selective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effects are believed to stem from the inhibition of protein synthesis pathways, along with disruptions in nucleic acid and peptidoglycan production .
-
Minimum Inhibitory Concentration (MIC) :
- Antistaphylococcal activity was observed with MIC values ranging from 15.625 to 62.5 μM.
- Antienterococcal activity showed MIC values between 62.5 to 125 μM.
Antifungal Activity
N-(Furan-2-ylmethyl)-3-methoxy-2-propylindazole derivatives have also been evaluated for antifungal properties, particularly against strains such as Candida albicans. The compound demonstrated a reduction in biofilm formation and viability compared to standard antifungal agents like fluconazole .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that specific modifications in the indazole framework significantly influence biological activity:
- Furan Substitution : The presence of the furan ring enhances reactivity and biological efficacy.
- Methoxy Group : The methoxy group is crucial for maintaining the compound's solubility and interaction with biological targets .
- Indazole Core Variations : Alterations in substituents on the indazole core can lead to variations in potency against specific pathogens.
Comparative Analysis
To better understand the uniqueness of N-(Furan-2-ylmethyl)-3-methoxy-2-propylindazole derivatives, a comparison with similar compounds is essential:
| Compound Name | Notable Features | Biological Activity |
|---|---|---|
| N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amines | Similar furan ring; different core structure | Varies; less potent than target compound |
| N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide | Contains hydrazide group | Different reactivity; lower efficacy |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of indazole derivatives, including N-(Furan-2-ylmethyl)-3-methoxy compounds, demonstrating significant antibacterial effects against Staphylococcus aureus and Escherichia coli strains with IC50 values ranging from 0.4 to 1.1 µM .
- Antifungal Evaluation : Another investigation focused on the antifungal properties against Candida albicans, revealing that modifications in the indazole structure could enhance antifungal activity significantly compared to traditional antifungals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
